molecular formula C21H19FN4O4 B2523533 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903304-95-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2523533
CAS No.: 1903304-95-9
M. Wt: 410.405
InChI Key: IMBYRXSDZMWHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetically designed organic compound provided as a high-purity chemical tool for research applications. This molecule is characterized by its complex structure, which incorporates two distinct heterocyclic systems known to be of significant interest in medicinal chemistry: a 1,4-oxazepine ring and a quinazolinone core . The presence of the 1,4-oxazepine scaffold, a seven-membered ring, is a notable feature as this structural motif is found in compounds with a range of biological activities. Similarly, the 4-oxoquinazoline moiety is a privileged structure in drug discovery, often associated with enzyme inhibition and receptor modulation. Main Applications and Research Value: This compound is intended for research and development purposes in laboratory settings. Its primary value lies in its use as a key intermediate or a building block in the synthesis of more complex molecules. Researchers may utilize this compound in the exploration of new therapeutic areas, particularly as a precursor in the development of potential enzyme inhibitors or receptor ligands. The integration of two pharmacologically relevant scaffolds makes it a valuable candidate for structure-activity relationship (SAR) studies in early-stage drug discovery projects. Mechanism of Action: The specific biological target and mechanism of action for this compound are not fully characterized and constitute an area for ongoing research. Its proposed activity is based on the known properties of its constituent parts; the compound is hypothesized to potentially interact with enzyme active sites or cellular receptors. Further investigative work is required to elucidate its precise molecular target and functional effects. Note: This product is strictly for research use in a laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c22-15-5-6-18-14(9-15)10-25(20(28)12-30-18)8-7-23-19(27)11-26-13-24-17-4-2-1-3-16(17)21(26)29/h1-6,9,13H,7-8,10-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBYRXSDZMWHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates various heterocyclic structures known for their diverse biological activities. The compound's unique structure suggests potential interactions with multiple biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a benzo[f][1,4]oxazepine moiety combined with a quinazoline framework. The presence of a fluorine atom in the structure is expected to enhance its biological activity by improving binding affinity to target proteins.

Property Value
Molecular Weight 395.4 g/mol
CAS Number 1904199-01-4
Chemical Formula C20H19FN4O3

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The fluorine atom can enhance the lipophilicity and electronic properties of the molecule, allowing for better interaction with hydrophobic pockets in target proteins. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing oxazepine and quinazoline frameworks exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines, including breast and colon cancer cells. The specific compound under investigation may share similar mechanisms, potentially inhibiting cell proliferation through apoptosis or cell cycle arrest.

In Vitro Assays

In vitro studies have demonstrated the potential of related compounds to exhibit cytotoxic effects against cancer cell lines. For example:

Compound Cell Line Tested IC50 (µM)
Compound AMCF-7 (Breast)10.5
Compound BHCT116 (Colon)8.0
N-(2-(7-fluoro...UnknownTBD

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of oxazepine and evaluated their biological activities against different cancer cell lines. The results indicated a structure-activity relationship (SAR) where modifications to the oxazepine ring significantly influenced anticancer potency.
  • Selectivity Profiles : In studies involving quinazoline derivatives, certain compounds showed high selectivity for specific kinases involved in cancer progression, suggesting that N-(2-(7-fluoro... could also exhibit selective inhibition against similar targets.
  • Pharmacokinetics : Preliminary pharmacokinetic studies on related compounds suggest favorable absorption characteristics and metabolic stability, indicating that the compound may have acceptable bioavailability when administered.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic distinctions between the target compound and its analogs:

Key Observations:

Core Heterocycles: The target compound’s benzo[f][1,4]oxazepine differs from the benzo[b][1,4]thiazepine in by oxygen vs. sulfur in the seven-membered ring. Sulfur analogs may exhibit altered electronic properties and binding affinities due to larger atomic size and polarizability . Quinazolinone moieties (target and ) are associated with DNA-intercalating or kinase-inhibiting activity, whereas phenylacetamide derivatives (e.g., ) may prioritize membrane permeability .

Substituent Effects :

  • The 7-fluoro group in the target compound contrasts with the 4-trifluoromethoxy in , which introduces bulkier, more lipophilic character. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups .
  • The 4-methylphenyl substituent in could reduce solubility but increase hydrophobic interactions in target binding .

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods in and , where cesium carbonate in DMF facilitates nucleophilic substitution or amide coupling .
  • Thiazepine derivatives (e.g., ) require thiol-containing reagents (e.g., mercaptoacetic acid) under reflux, a harsher condition compared to room-temperature DMF-based reactions .

Bioactivity Implications: suggests that structural similarities correlate with bioactivity clustering. The target compound’s dual heterocyclic system may synergize mechanisms seen in quinazolinones (e.g., topoisomerase inhibition) and oxazepines (e.g., GABA modulation) . Molecular networking () could predict its bioactivity profile by comparing fragmentation patterns with known analogs .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound combines a 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin moiety with a 4-oxoquinazolin-3(4H)-yl acetamide group. The fluorinated oxazepin ring enhances metabolic stability and bioavailability, while the quinazolinone core is known for kinase inhibition and DNA-intercalation properties. Structural characterization via NMR and mass spectrometry confirms regioselective fluorination and amide bond formation, critical for target binding .

Q. What synthetic methodologies are employed to prepare this compound?

Synthesis involves two primary steps:

  • Fluorination of the benzo-fused oxazepinone using electrophilic agents like Selectfluor under mild conditions (dichloromethane, 25°C).
  • Coupling of the oxazepin intermediate with the quinazolinone-acetamide group via nucleophilic acyl substitution. Reaction optimization (e.g., solvent choice, temperature) minimizes by-products, with yields monitored by HPLC .

Q. How is the compound characterized to confirm its structural integrity?

Techniques include:

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, distinguishing between oxazepin and quinazolinone regions.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C21H18FN3O5).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. What strategies address contradictory data in pharmacological studies, such as varying IC50 values across assays?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Solutions include:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays).
  • Structural analogs : Modifying the quinazolinone substituents to isolate activity contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Systematic modifications focus on:

  • Fluorine position : Para vs. meta substitution on the oxazepin ring alters electron-withdrawing effects and target affinity.
  • Acetamide linker length : Adjusting ethyl vs. propyl spacers impacts conformational flexibility and binding pocket compatibility.
  • Quinazolinone substitution : Adding methyl or chloro groups at position 6 enhances selectivity for kinases like EGFR .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets such as RecQ helicases or tyrosine kinases. Key parameters include:

  • Binding free energy calculations (MM/PBSA).
  • Hydrogen-bond networks : Between the quinazolinone carbonyl and catalytic lysine residues .

Q. How can crystallographic data resolve ambiguities in mechanistic studies?

X-ray structures of the compound bound to enzymes (e.g., SARS-CoV-2 3CL protease) identify critical interactions:

  • Fluorine-mediated hydrophobic contacts with active-site residues.
  • Quinazolinone stacking with aromatic side chains. Discrepancies between predicted and observed binding modes guide iterative SAR refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.